molecular formula C6H9N3O B12918553 3-Methyl-2-(methylamino)pyrimidin-4(3H)-one CAS No. 64359-54-2

3-Methyl-2-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B12918553
CAS No.: 64359-54-2
M. Wt: 139.16 g/mol
InChI Key: RWNAZOMSPJUEGO-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)pyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminopyrimidine with methyl isocyanate. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-2-(methylamino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar structure but lacks the methylamino group.

    4-Methyl-2-aminopyrimidine: Similar structure but lacks the methyl group on the amino nitrogen.

    2-Methylamino-4(3H)-pyrimidinone: Similar structure but lacks the methyl group on the pyrimidine ring.

Uniqueness

3-Methyl-2-(methylamino)pyrimidin-4(3H)-one is unique due to the presence of both a methyl group on the pyrimidine ring and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64359-54-2

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-methyl-2-(methylamino)pyrimidin-4-one

InChI

InChI=1S/C6H9N3O/c1-7-6-8-4-3-5(10)9(6)2/h3-4H,1-2H3,(H,7,8)

InChI Key

RWNAZOMSPJUEGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=O)N1C

Origin of Product

United States

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